Memantine hydrochloride

Description

This compound is the hydrochloride salt of memantine, a low-affinity, voltage-dependent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine binds to and inhibits cation channels of glutamanergic NMDA receptors located in the central nervous system (CNS), preventing the prolonged influx of calcium ions and the associated neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Memantine is also a 5-hydroxytryptamine type 3 (5HT3) receptor and nicotinic receptor antagonist.

AMANTADINE derivative that has some dopaminergic effects. It has been proposed as an antiparkinson agent.

See also: Memantine (has active moiety); Donepezil hydrochloride; this compound (component of).

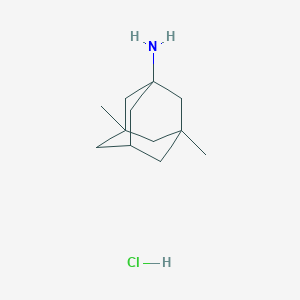

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19982-08-2 (Parent) | |

| Record name | Memantine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90961439 | |

| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41100-52-1, 19982-08-2 | |

| Record name | Memantine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Memantine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEMANTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 41100-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEMANTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

memantine hydrochloride mechanism of action on NMDA receptors

An In-depth Technical Guide to the Mechanism of Action of Memantine Hydrochloride on NMDA Receptors

Introduction

This compound is a clinically significant pharmaceutical agent primarily utilized in the management of moderate to severe Alzheimer's disease. Its therapeutic efficacy is rooted in its unique interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission in the central nervous system. This guide provides a detailed exploration of memantine's mechanism of action, intended for researchers, scientists, and professionals in drug development. We will delve into the nuanced pharmacology of memantine, its distinctive properties as an NMDA receptor antagonist, and the experimental methodologies used to characterize its activity.

The NMDA Receptor: A Locus of Synaptic Plasticity and Excitotoxicity

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory. However, its overactivation can lead to excitotoxicity, a pathological process implicated in various neurodegenerative disorders.

Structurally, the NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding of co-agonists glycine (to GluN1) and glutamate (to GluN2) is necessary for the channel to open. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials. Depolarization of the postsynaptic membrane expels the Mg2+ ion, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions. This Ca2+ influx is a critical trigger for the molecular cascades underlying long-term potentiation (LTP), a cellular correlate of learning and memory.

However, excessive or prolonged activation of NMDA receptors leads to a sustained and pathological influx of Ca2+. This Ca2+ overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.

Memantine's Distinctive Mechanism of Action

Memantine's therapeutic success is attributed to its unique profile as an uncompetitive, voltage-dependent NMDA receptor antagonist with fast on/off kinetics.

Uncompetitive Antagonism

Memantine is an uncompetitive antagonist, meaning it only binds to the NMDA receptor when the channel is in its open state, requiring the presence of both glutamate and glycine. Its binding site is located within the ion channel pore, at or near the Mg2+ binding site. This mechanism ensures that memantine preferentially targets overactive channels, which are more frequently in an open state, characteristic of pathological conditions.

Voltage-Dependency

Similar to the physiological channel blocker Mg2+, memantine's ability to block the NMDA receptor channel is voltage-dependent. At negative, resting membrane potentials, memantine's blocking and unblocking rates are such that it can be displaced from the channel during transient, physiological activation, allowing for normal synaptic transmission to occur. However, under conditions of sustained depolarization, as seen in excitotoxicity, memantine remains trapped within the channel, providing a more persistent block of the pathological Ca2+ influx.

Kinetics of Channel Blockade

Memantine exhibits rapid on/off kinetics. This means it can quickly enter and exit the open channel. This property is crucial for its favorable side-effect profile. The fast kinetics allow memantine to be dislodged from the channel during the brief, phasic release of glutamate that occurs during normal synaptic transmission, thus preserving physiological NMDA receptor function necessary for learning and memory. In contrast, other NMDA receptor antagonists with slower kinetics, such as ketamine or MK-801, can produce more profound and persistent channel block, leading to significant psychotomimetic side effects.

The interplay of these three properties—uncompetitive binding, voltage-dependency, and fast kinetics—allows memantine to act as a "smart" antagonist, selectively dampening pathological NMDA receptor activity while sparing its physiological function.

Consequences of Memantine's Action

Preservation of Physiological NMDA Receptor Function

The unique mechanism of memantine allows it to differentiate between the physiological and pathological activation of NMDA receptors. During normal synaptic activity, the brief depolarization is sufficient to dislodge memantine, allowing for the transient Ca2+ influx required for LTP. This preservation of physiological function is a key differentiator from other less selective NMDA receptor antagonists.

Neuroprotective Effects

Under excitotoxic conditions, the sustained presence of glutamate leads to prolonged depolarization and a persistent opening of NMDA receptor channels. This is where memantine's mechanism shines. It enters and blocks these chronically open channels, attenuating the excessive Ca2+ influx and the downstream neurotoxic cascades. By reducing this excitotoxic burden, memantine helps to protect neurons from damage and death.

Caption: Memantine's neuroprotective action against excitotoxicity.

Experimental Characterization of Memantine's Action

The unique properties of memantine have been elucidated through a variety of experimental techniques.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through NMDA receptors and assess the blocking effects of memantine.

Protocol:

-

Cell Preparation: Culture primary neurons or a suitable cell line (e.g., HEK293) expressing recombinant NMDA receptors.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Perfuse the cells with an external solution containing NMDA and glycine to activate the receptors.

-

Clamp the cell at a negative holding potential (e.g., -60 mV) to measure the inward current.

-

-

Memantine Application:

-

After establishing a stable baseline NMDA-evoked current, co-apply memantine with the agonists.

-

Observe the reduction in the current amplitude, which represents the channel block.

-

-

Voltage-Dependency Assessment:

-

Apply a series of voltage steps or a voltage ramp in the presence and absence of memantine to determine the voltage-dependence of the block.

-

Caption: Workflow for a patch-clamp experiment to test memantine.

Calcium Imaging

This technique allows for the visualization of changes in intracellular Ca2+ concentrations in response to NMDA receptor activation and modulation by memantine.

Protocol:

-

Cell Loading: Load cultured neurons with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Acquire baseline fluorescence images before stimulation.

-

Stimulation: Perfuse the cells with a solution containing NMDA and glycine to induce Ca2+ influx.

-

Memantine Treatment: Pre-incubate or co-apply memantine with the NMDA receptor agonists.

-

Image Acquisition and Analysis: Continuously record fluorescence intensity. A reduction in the fluorescence signal in the presence of memantine indicates a decrease in Ca2+ influx.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of memantine for the NMDA receptor channel.

Protocol:

-

Membrane Preparation: Prepare synaptic membrane fractions from brain tissue (e.g., rat cortex).

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled uncompetitive antagonist, such as [3H]MK-801, in the presence of varying concentrations of unlabeled memantine.

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of memantine that inhibits 50% of [3H]MK-801 binding) and calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for memantine's interaction with the NMDA receptor.

| Parameter | Value | Description |

| IC50 | ~0.5 - 2.0 µM | Concentration causing 50% inhibition of NMDA-induced currents. |

| Ki | ~1.0 µM | Inhibitory constant derived from radioligand binding assays. |

| On-rate (k_on) | Fast | Rapid binding to the open channel. |

| Off-rate (k_off) | Fast | Rapid unbinding from the channel. |

Note: Exact values can vary depending on the experimental conditions, such as NMDA receptor subunit composition and membrane potential.

Conclusion

This compound's mechanism of action on NMDA receptors is a compelling example of rational drug design. Its properties as a low-affinity, uncompetitive, and voltage-dependent antagonist with fast kinetics allow it to selectively inhibit the pathological overactivation of NMDA receptors while preserving their crucial physiological functions. This nuanced pharmacological profile accounts for its therapeutic efficacy in managing neurodegenerative conditions like Alzheimer's disease and underscores the importance of targeting specific receptor states for optimal therapeutic outcomes. A thorough understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is essential for the development of future neuroprotective agents.

References

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. [Link]

-

Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699-723. [Link]

-

Chen, H. S. V., Pellegrini, J. W., Aggarwal, S. K., Kashiwagi, K., & Lipton, S. A. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436. [Link]

The Adamantane Enigma: A Technical Guide to the Discovery and Chemical Synthesis of Memantine Hydrochloride

Preamble: From a Failed Diabetic Drug to a Beacon in Dementia Treatment

In the landscape of neuropharmacology, few molecules possess a history as serendipitous as memantine. Its journey from a shelved anti-diabetic candidate to a cornerstone therapy for moderate-to-severe Alzheimer's disease is a testament to persistent scientific inquiry and the art of medicinal chemistry. This guide provides an in-depth technical exploration of memantine hydrochloride, charting its discovery and elucidating the chemical synthesis pathways that have enabled its clinical application. We will dissect the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of Memantine - A Historical Perspective

Memantine, chemically known as 1-amino-3,5-dimethyladamantane, was first synthesized and patented in 1963 by scientists at Eli Lilly and Company.[1][2] Initially investigated for its potential as an anti-diabetic agent, it proved ineffective at lowering blood sugar.[1] The molecule's unique tricyclic adamantane cage structure, however, hinted at potential central nervous system (CNS) activity. This potential was later explored by Merz & Co. in Germany, who discovered its dopaminergic and, more importantly, its N-methyl-D-aspartate (NMDA) receptor antagonistic properties.[3][4] By 1989, memantine was launched in Germany for the treatment of dementia, years before its primary mechanism of action was fully understood.[2][3] Subsequent clinical trials throughout the 1990s and early 2000s solidified its efficacy in managing moderate-to-severe Alzheimer's disease, leading to its approval by the European Union in 2002 and the U.S. Food and Drug Administration (FDA) in 2003.[3][5]

Part 2: The Molecular Target - Unraveling the Mechanism of Action

Memantine exerts its therapeutic effect through a unique interaction with the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] In Alzheimer's disease, it is hypothesized that excessive glutamate leads to chronic, low-level activation of NMDA receptors, resulting in a sustained influx of Ca²⁺ ions. This excitotoxicity is a key contributor to neuronal dysfunction and death.

Memantine is classified as a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[7] This trifecta of properties is critical to its clinical success and favorable side-effect profile compared to other NMDA antagonists like ketamine.

-

Uncompetitive Binding: Memantine only binds to the NMDA receptor when the channel is open, meaning it requires the presence of the agonist (glutamate) to exert its effect. It binds to a site within the receptor's ion channel, physically blocking the influx of Ca²⁺.[6]

-

Voltage-Dependency: The blocking and unblocking of the channel by memantine are dependent on the membrane potential. At normal resting membrane potentials, the magnesium ion (Mg²⁺) block is more prominent. However, during the pathological depolarization seen in excitotoxicity, memantine can more readily enter and block the channel.[7][8]

-

Fast Off-Rate Kinetics: Crucially, memantine's binding is not permanent. Its relatively fast "off-rate" allows it to leave the channel during transient, physiological glutamate signaling. This preserves normal synaptic function while selectively dampening pathological, sustained receptor activation.[6][9]

The following diagram illustrates the mechanism of memantine at the NMDA receptor.

Caption: Mechanism of Memantine as an NMDA receptor antagonist.

Part 3: The Chemical Blueprint - Synthesis of this compound

The synthesis of this compound has evolved, with various routes developed to improve yield, safety, and scalability. Most methods start from the readily available hydrocarbon, 1,3-dimethyladamantane. The core of the synthesis involves the introduction of an amino group at one of the tertiary bridgehead carbons.

Synthetic Strategy 1: From 1,3-Dimethyladamantane via a Two-Step, One-Pot Procedure

This modern and efficient approach avoids the isolation of intermediates, making it attractive for industrial-scale production.[10][11][12][13][14][15]

Experimental Protocol:

-

Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)-formamide.

-

In a suitable reaction vessel, 1,3-dimethyladamantane (1.2 mol) is slowly added to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with vigorous stirring. The mixture is stirred for an additional hour.

-

Formamide (10.8 mol) is then added to the reaction mixture over 30 minutes.

-

The mixture is heated to 85 °C for 2 hours.

-

After completion, the reaction is cooled to 5–10 °C and quenched by pouring into ice-cold water.

-

The product, N-formyl-1-amino-3,5-dimethyl-adamantane, is extracted with dichloromethane.[10]

-

-

Step 2: Hydrolysis to this compound.

-

To the dichloromethane extract from the previous step, a 36% hydrochloric acid solution (10.08 mol) and water are added.

-

The biphasic mixture is stirred and heated to reflux for 1 hour to effect hydrolysis of the formamide.

-

The reaction mixture is then concentrated.

-

n-Hexane is added, and the mixture is refluxed and then cooled to 5–10 °C to precipitate the product.

-

The resulting white solid is filtered, washed with cold ethyl acetate, and dried under a vacuum to yield this compound.[10]

-

Causality and Mechanistic Insights:

The first step is a variation of the Ritter reaction .[16][17][18] Nitric acid acts as an oxidizing agent to generate a carbocation at the tertiary position of the adamantane cage. This highly stable carbocation is then attacked by the nitrogen atom of formamide, a nucleophile. The subsequent hydrolysis under acidic conditions cleaves the formyl group to yield the primary amine, which is protonated in situ to form the hydrochloride salt. This one-pot approach is advantageous as it bypasses the need for hazardous reagents like liquid bromine and carcinogenic solvents like benzene, which were used in earlier syntheses.[10][19]

Synthetic Strategy 2: From 1-Bromo-3,5-dimethyladamantane

This classical approach involves the initial bromination of 1,3-dimethyladamantane, followed by amination.[20][21][22][23][24][25]

Experimental Protocol:

-

Step 1: Bromination of 1,3-Dimethyladamantane.

-

1,3-dimethyladamantane is reacted with bromine, often in the presence of a Lewis acid catalyst like aluminum trichloride, in a suitable solvent such as 1,2-dichloroethane.[22]

-

The reaction mixture is typically heated to facilitate the electrophilic substitution.

-

Work-up involves quenching the excess bromine and purifying the resulting 1-bromo-3,5-dimethyladamantane.

-

-

Step 2: Amination of 1-Bromo-3,5-dimethyladamantane.

-

Method A: Using Urea.

-

1-bromo-3,5-dimethyladamantane (0.05 mol) is heated with urea (0.15 mol) in a high-boiling solvent like diphenyl ether at reflux (around 180 °C) for several hours.[20]

-

After cooling, the reaction mixture is basified with a strong base (e.g., 30% NaOH) to a pH of 12.

-

The liberated memantine base is extracted with an organic solvent like dichloromethane.

-

The organic extracts are washed, dried, and the solvent is evaporated.

-

The resulting memantine base is then dissolved in a suitable solvent and treated with aqueous HCl to precipitate this compound.[20]

-

-

Method B: Using Formamide.

-

Causality and Mechanistic Insights:

The initial bromination is a standard electrophilic substitution on an alkane, targeting the most stable tertiary carbocation intermediate. The subsequent amination can be achieved through various nitrogen nucleophiles. The use of urea or formamide provides a source of ammonia after in-situ decomposition or hydrolysis. These methods are generally robust but can require harsh conditions (high temperatures) and the use of hazardous materials.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1 (One-Pot from 1,3-Dimethyladamantane) | Strategy 2 (From 1-Bromo-3,5-dimethyladamantane) |

| Starting Material | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane (for bromination) |

| Number of Steps | 2 (in one pot) | 3-4 (with intermediate isolation) |

| Overall Yield | ~83-85%[10][27][28] | 54-77%[11][28] |

| Key Reagents | Nitric acid, formamide, HCl | Bromine, Lewis acids, urea/formamide/acetonitrile, strong acids/bases |

| Safety & Environmental | Avoids liquid bromine and carcinogenic solvents. Considered a "greener" approach.[29] | Often involves hazardous reagents like bromine and high temperatures.[19] |

| Scalability | Highly suitable for industrial scale-up due to fewer operations.[10] | More complex due to intermediate isolation and purification steps. |

The following diagram provides a generalized workflow for the synthesis of memantine.

Caption: A generalized workflow for the synthesis of Memantine.

Part 4: Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of memantine is intrinsically linked to its unique chemical architecture. SAR studies on adamantane derivatives have provided key insights into the features required for optimal NMDA receptor antagonism.[30][31][32]

-

The Adamantane Cage: The bulky, lipophilic adamantane scaffold is crucial for positioning the molecule within the NMDA receptor's ion channel. It provides the necessary steric bulk to physically occlude the channel.

-

The Amino Group: The primary amino group at a bridgehead position is essential for the molecule's activity. It becomes protonated at physiological pH, and this positive charge is thought to interact with the negatively charged residues within the channel, contributing to the voltage-dependent block.

-

Methyl Groups: The two methyl groups at the 3 and 5 positions enhance the lipophilicity of the molecule, which may facilitate its entry into the CNS and its interaction with the hydrophobic regions of the ion channel.

Modifications to these core features can drastically alter the compound's affinity, kinetics, and overall pharmacological profile. For instance, increasing the size of the alkyl groups on the adamantane cage can affect the binding affinity and the "trapping" of the molecule within the channel.[33]

Conclusion

This compound's journey from a failed metabolic drug to a vital tool in the management of Alzheimer's disease is a powerful illustration of the value of pharmacological and chemical exploration. Its synthesis has been refined over decades, moving towards more efficient, safer, and environmentally conscious methods. For the modern drug development professional, the story of memantine serves as a compelling case study in mechanism-based drug design, the importance of understanding structure-activity relationships, and the continuous pursuit of optimized synthetic pathways. The technical details provided in this guide aim to equip researchers with the foundational knowledge to not only understand this important therapeutic agent but also to inspire further innovation in the field of neuropharmacology.

References

- Memantine. Merz. (2002). Drugs in R&D, 3(2), 122-127.

- Mechanism of NMDA receptor channel block by MK-801 and memantine. (2014).

- Vu, B. D., Ba, N. M. H., Pham, V. H., & Phan, D. C. (2020). Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088.

-

Memantine. (n.d.). MedLink Neurology. Retrieved January 12, 2026, from [Link]

-

Memantine. Merz. (2002). Request PDF. Retrieved January 12, 2026, from [Link]

- Voltage dependence of block by amantadine and memantine. (1997). Journal of Neurophysiology, 77(1), 508-513.

-

Merz Shows Memantine Improves Cognition In Vascular Dementia. (2000, April 13). BioWorld. Retrieved January 12, 2026, from [Link]

-

POSITIVE MEMANTINE TRIAL RESULTS IN DEMENTIA § ALZHEIMER'S PUBLISHED. (1999, March 4). PR Newswire. Retrieved January 12, 2026, from [Link]

- Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. (2008). Journal of Neuroscience, 28(21), 5655-5663.

- Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. (2008). British Journal of Pharmacology, 153(8), 1675-1685.

- Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane. (2020). ACS Omega, 5(26), 16085-16088.

-

Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane. (2020). Semantic Scholar. Retrieved January 12, 2026, from [Link]

- Process for the preparation of memantine. (2008). Google Patents.

- Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane. (2020). ACS Omega, 5(26), 16085-16088.

- Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. (1976). Journal of Medicinal Chemistry, 19(9), 1138-1141.

- Synthesis Memantine and this compound by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. (2023). Letters in Organic Chemistry, 20(7), 672-677.

- A CONCISE TWO-STEP METHOD FOR PREPARATION OF this compound FROM 1, 3-DIMETHYLADAMANTANE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6524-6529.

- Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (2011). Google Patents.

-

Ritter Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

- Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications. (2023). CNS Neuroscience & Therapeutics, 29(Suppl 1), 3-13.

- Structure activity relationship of adamantane compounds. (2017). Scientific Reports, 7(1), 1-13.

- synthesis of this compound by direct aminoation of 1-bromo-3,5-dimethyladamantane. (2022). JOURNAL OF MILITARY PHARMACO - MEDICINE, (N09).

- Convenient Synthesis of this compound. (2017). Russian Journal of General Chemistry, 87(1), 155-160.

- Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (2018). Beilstein Journal of Organic Chemistry, 14, 284-289.

- Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. (2012). Journal of the American Chemical Society, 134(29), 12188-12191.

- Synthesis of this compound. (2013). Google Patents.

- Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane. (2020). ACS Omega, 5(26), 16085-16088.

- Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. (2005). Journal of Neuroscience, 25(27), 6235-6242.

-

Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Ritter reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- An Improved Synthesis of this compound: Anti-Alzheimer's Drug. (2008). Organic Process Research & Development, 12(6), 1162-1164.

-

Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

- Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. (2024). Chemistry – A European Journal.

- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2023). Molecules, 28(13), 5129.

- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (2015). PLoS ONE, 10(6), e0129349.

- A process for the preparation of this compound. (2007). Google Patents.

Sources

- 1. medlink.com [medlink.com]

- 2. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Memantine. Merz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Merz Shows Memantine Improves Cognition In Vascular Dementia + | Bioworld | BioWorld [bioworld.com]

- 6. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]

- 13. Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple Two-step Procedure for the Synthesis of this compound from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ritter Reaction | NROChemistry [nrochemistry.com]

- 17. Ritter Reaction [organic-chemistry.org]

- 18. Ritter reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis Memantine and this compound by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea (2023) | Binh Duong Vu [scispace.com]

- 24. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 25. jmpm.vn [jmpm.vn]

- 26. CN102942490A - Synthesis of this compound - Google Patents [patents.google.com]

- 27. ijpsr.com [ijpsr.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

memantine hydrochloride pharmacokinetics and pharmacodynamics in rodent models

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Memantine Hydrochloride in Rodent Models

Executive Summary

This compound, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone therapeutic for moderate to severe Alzheimer's disease (AD). Its unique mechanism, which preferentially blocks pathological, tonic NMDA receptor activation while sparing physiological synaptic activity, makes it a subject of intense preclinical investigation in rodent models for AD and other neurological disorders[1][2][3]. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of memantine in rats and mice. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and summarize critical data to facilitate robust and reproducible preclinical studies. The significant species differences in clearance and half-life between rodents and humans will be a key point of discussion, underscoring the importance of careful dose selection and exposure monitoring when translating findings[4][5].

Part 1: Pharmacodynamics (PD) - The "Why" of Memantine's Action

The therapeutic utility of memantine stems from its distinct interaction with the glutamatergic system, specifically the NMDA receptor[2][6]. Understanding this mechanism is paramount to designing meaningful preclinical studies and interpreting their outcomes.

Mechanism of Action: A Tale of Two Glutamate Signals

Glutamate is the primary excitatory neurotransmitter, essential for learning and memory[6][7]. However, excessive glutamate leads to overstimulation of NMDA receptors, causing a prolonged influx of calcium ions (Ca²⁺) that triggers neuronal damage and death—a process known as excitotoxicity[3][6]. In pathologies like Alzheimer's disease, it is hypothesized that sustained, low-level glutamate causes a persistent, pathological activation of extrasynaptic NMDA receptors[3][7].

Memantine's efficacy lies in its ability to selectively curb this pathological activity[4][7]. It acts as a:

-

Uncompetitive (Open-Channel) Antagonist : Memantine only enters and blocks the NMDA receptor's ion channel when it is opened by the binding of glutamate[2][3][7].

-

Low to Moderate Affinity and Strong Voltage-Dependency : This allows physiological, transient synaptic signals (which cause strong depolarization) to displace the memantine block, permitting normal neurotransmission required for cognitive functions[2][3].

-

Fast On/Off Kinetics : The rapid blocking and unblocking properties prevent the drug from accumulating in the channel and interfering with normal synaptic function, a key differentiator from other NMDA antagonists like ketamine or MK-801[1][2][8].

This mechanism allows memantine to act as a "filter," blocking the persistent, low-level noise of excitotoxicity while allowing the high-fidelity signals of normal brain function to pass through[3].

Dose-Response in Rodent Models: A Balancing Act

The concentration of memantine at the receptor site is critical. In rodent models, the dose-response relationship is not always linear and can be biphasic.

-

Low, Therapeutic Doses (e.g., 2-10 mg/kg, i.p. in rats; 1-5 mg/kg in mice) : These doses have been shown to improve cognitive performance in various models. For instance, 5 mg/kg in rats improved performance in an active place avoidance task[9]. Doses of 2 mg/kg/day have alleviated retention deficits in transgenic mice[10]. A dose of 3 mg/kg (i.p.) showed anxiolytic effects in mice after repeated administration[11].

-

High, Supratherapeutic Doses (e.g., >10-20 mg/kg, i.p. in rats) : Higher doses can produce significant side effects, including locomotor disturbances and memory impairment, behaving more like other non-selective NMDA antagonists[12][13][14]. A 20 mg/kg dose in rats was neuroprotective against excitotoxicity but caused severe motor deficits that precluded behavioral testing[13][14]. A high dose of 10 mg/kg blocked the generation of an MMN-like response in rats, whereas a low dose of 3 mg/kg prolonged it[15].

Causality Insight: The choice of dose must be rigorously justified based on the study's objective. For modeling symptomatic cognitive enhancement, lower doses achieving plasma concentrations around 1 µM are appropriate[8][16]. For neuroprotection studies against a strong excitotoxic insult, higher doses may be necessary, but behavioral side effects must be carefully monitored and controlled for.

Pharmacodynamic Effects in Rodent Models of Alzheimer's Disease

In transgenic AD mouse models (e.g., 3xTg-AD, APP/PS1), chronic memantine treatment has demonstrated effects beyond simple symptomatic relief.

-

Cognitive Improvement : Memantine has been shown to restore cognition and improve spatial learning in the Morris water maze in APP/PS1 and 3xTg-AD mice[16][17].

-

Pathology Reduction : Studies have reported that memantine treatment can reduce the brain levels of insoluble amyloid-β (Aβ), particularly Aβ1-42, and decrease total and hyperphosphorylated tau[17]. In one study, a 6-month treatment in AAV-AD rats promoted non-amyloidogenic cleavage of APP and decreased soluble Aβ42[18].

-

Synaptic Function : Memantine has been found to prevent Aβ-induced inhibition of long-term potentiation (LTP) in hippocampal slices, suggesting a direct effect on preserving synaptic plasticity[17].

Part 2: Pharmacokinetics (PK) - Drug Disposition in Rodents

The PK profile of memantine dictates its concentration at the target site over time. A critical finding from multiple studies is that the pharmacokinetics of memantine in rats and mice are substantially different from those in humans, primarily concerning its clearance and half-life[4][5].

Absorption and Bioavailability

Memantine is rapidly and completely absorbed after oral administration in rodents[19].

-

Rats : Following oral (p.o.) and subcutaneous (s.c.) administration of 1 mg/kg, bioavailability was high (84.6% and 97.8%, respectively)[4]. In another study, oral bioavailability was reported as 41% for a 10 mg/kg dose[20].

-

Mice : Absorption is also rapid, with Tmax observed between 0.5 and 1 hour[4].

Distribution

Memantine exhibits extensive tissue distribution and readily crosses the blood-brain barrier[19][21].

-

Brain-to-Plasma Ratio : Memantine preferentially distributes to brain tissue. In rats and mice, brain-to-plasma ratios increase over time, from approximately 3 to over 20, indicating significant accumulation in the target organ[4]. Peak concentrations in the brain are reached about 60 minutes after intraperitoneal (i.p.) administration in rats[21].

Metabolism and Excretion

This is where the most significant species differences lie.

-

Rodents : Memantine has a short half-life (<4 hours) in both rats and mice[4]. Clearance is high and occurs primarily via renal excretion, with a significant contribution from active tubular secretion[4][5]. In rats, there is also a notable metabolic contribution to clearance at lower doses[4]. The elimination half-life in rats after a 10 mg/kg oral dose was found to be 2.36 hours[22].

-

Humans : In stark contrast, the elimination half-life in humans is very long (60-80 hours)[4][7].

Trustworthiness Insight: This dramatic difference in half-life means that achieving steady-state concentrations, as seen in human clinical use, requires different dosing strategies in rodents. Continuous administration via osmotic mini-pumps or in drinking water/food is often preferable to bolus injections (i.p., s.c., or p.o.) which result in steep peak-to-trough (Cmax/Cmin) ratios (>100) not reflective of the clinical scenario[4].

Summary of Pharmacokinetic Parameters

The following table summarizes key PK parameters for memantine in rats.

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | T½ (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Species | Reference |

| Clearance | IV | 1.22 | - | - | 1.9 | - | - | Rat | [4] |

| Vdss | IV | 1.22 | - | - | - | - | - | Rat | [4] |

| PK Profile | Oral | 1.22 | 167 | 1.0 | 2.5 | 734 | 84.6 | Rat | [4] |

| PK Profile | Oral | 10 | 1710 | 1.0 | 3.6 | 10800 | 125 | Rat | [4] |

| PK Profile | SC | 1 | 244 | 0.5 | 2.2 | 849 | 97.8 | Rat | [4] |

| PK Profile | SC | 10 | 2760 | 0.5 | 3.5 | 13100 | 150 | Rat | [4] |

| PK Profile | Oral | 10 | ~1000 | ~2.0 | ~4.0 | ~4500 | 41 | Rat | [20] |

| PK Profile | IV | 2 | ~1200 | 0.08 | ~3.0 | ~2200 | 100 | Rat | [20] |

Note: Values are approximate and compiled from different studies. Cmax = Maximum Concentration, Tmax = Time to Cmax, T½ = Half-life, AUC = Area Under the Curve, Vdss = Volume of Distribution at Steady State.

Part 3: Experimental Protocols and Workflows

The following sections provide standardized, step-by-step methodologies for conducting PK and PD studies with memantine in rodents.

Workflow for a Rodent Pharmacokinetic Study

This workflow outlines the critical steps for determining the PK profile of memantine following a single administration.

Protocol: Plasma and Brain Sample Collection and Analysis

-

Animal Model : Male Sprague-Dawley rats (200-250g). Acclimate for at least 7 days.

-

Drug Preparation : Dissolve Memantine HCl in sterile 0.9% saline to a final concentration for the desired dose volume (e.g., 5 mg/mL for a 10 mg/kg dose at 2 mL/kg)[4].

-

Administration : Administer a single dose via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Blood Collection :

-

Collect sparse samples (approx. 200 µL) from the tail vein at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

For a full profile (composite curve), use separate groups of animals (n=3-4 per time point) for terminal collection via cardiac puncture[4].

-

Immediately place samples on ice.

-

-

Plasma Preparation : Centrifuge blood samples at ~2000 x g for 10 minutes at 4°C. Aspirate the supernatant (plasma) and store at -80°C until analysis.

-

Brain Collection (Terminal) : Following the final blood draw, euthanize the animal via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Perfuse transcardially with ice-cold saline to remove blood from the brain.

-

Rapidly dissect the brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.

-

-

Brain Homogenization : Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of saline) to create a 20% w/v homogenate.

-

Bioanalytical Method (LC-MS/MS) :

-

Principle : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like memantine in biological matrices due to its high sensitivity and selectivity[4][23].

-

Extraction : Perform a liquid-liquid extraction of memantine and an internal standard (e.g., phenacetin) from plasma or brain homogenate using a solvent like methyl tert-butyl ether[23].

-

Chromatography : Separate the analyte on a C18 column[23][24].

-

Detection : Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For memantine, the precursor-to-product ion transition is typically m/z 180.1 → 163.3[23].

-

Quantification : Generate a standard curve using control matrix spiked with known concentrations of memantine. The lower limit of quantification (LLOQ) can reach as low as 0.025 ng/mL in rat plasma[23].

-

Protocol: Morris Water Maze for Cognitive Assessment in AD Mouse Models

This protocol assesses hippocampus-dependent spatial learning and memory, a function impaired in both AD patients and relevant rodent models[16][17].

-

Apparatus : A circular pool (e.g., 120-150 cm diameter) filled with water made opaque with non-toxic paint. A small escape platform (10-14 cm diameter) is submerged 1-1.5 cm below the surface. The pool should be located in a room with prominent, fixed distal visual cues.

-

Animal Model : Transgenic AD mice (e.g., 3xTg-AD) and non-transgenic (NonTg) wild-type littermates as controls[17].

-

Dosing Regimen :

-

Chronic Treatment : Administer memantine (e.g., 30 mg/kg/day) or vehicle (e.g., sucrose in water) daily for a prolonged period (e.g., 3 months) via oral gavage or in drinking water[17][25]. This models the clinical use of the drug.

-

Causality : Chronic administration is necessary to observe potential disease-modifying effects on Aβ and tau pathology, not just acute symptomatic improvement[17][18].

-

-

Training Phase (Acquisition) :

-

Conduct for 5-7 consecutive days.

-

Each day, subject each mouse to four trials.

-

For each trial, gently place the mouse in the water at one of four quasi-random start positions, facing the pool wall.

-

Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-20 seconds.

-

Record the time to find the platform (escape latency) and the path taken using an automated tracking system.

-

-

Probe Trial (Memory Retention) :

-

24 hours after the final training trial, remove the platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.

-

-

Data Analysis and Interpretation :

-

Acquisition : A significant decrease in escape latency over the training days indicates learning. Compare the learning curves between treated and untreated transgenic mice and wild-type controls.

-

Probe Trial : A significant preference for the target quadrant in treated mice compared to untreated transgenic mice indicates improved spatial memory retention.

-

Self-Validation : Always include a cued version of the test (with the platform visible) to rule out any confounding effects of the drug on motivation, swimming ability, or vision[17].

-

References

- Mechanism of action of memantine - PubMed - NIH. (n.d.).

- What is the mechanism of action (MOA) of memantine? - Dr.Oracle. (2025, July 16).

- What is the mechanism of action of memantine (N-methyl-D-aspartate (NMDA) receptor antagonist) in treating Alzheimer's disease? - Dr.Oracle. (2025, August 6).

- Martinez-Coria, H., et al. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. The American Journal of Pathology, 176(2), 870-880.

- Herman, L. L., & Farzam, K. (2024). Memantine. In StatPearls. StatPearls Publishing.

- Wesemann, W., et al. (1981). Distribution of memantine in brain, liver, and blood of the rat. Arzneimittelforschung, 31(1), 59-63.

- Minkeviciene, R., et al. (2004). Memantine Improves Spatial Learning in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Pharmacology and Experimental Therapeutics, 311(2), 677-682.

- What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17).

- Viel, T., et al. (2022). Evaluation of Memantine in AAV-AD Rat: A Model of Late-Onset Alzheimer's Disease Predementia. The Journal of Prevention of Alzheimer's Disease, 9(2), 338-347.

- S_amson, A., et al. (2020). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International Journal of Neuropsychopharmacology, 23(10), 672-683.

- Beconi, M. G., et al. (2011). Pharmacokinetics of memantine in rats and mice. PLoS Currents, 3, RRN1293.

- FDA Access Data. (n.d.). 21-487 Namenda Pharmacology Review Part 1.

- Kumar, A., et al. (2015). An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice. Journal of Clinical and Diagnostic Research, 9(7), FC01-FC05.

- Wenk, G. L., et al. (2006). Low Doses of Memantine Disrupt Memory in Adult Rats. Neurobiology of Aging, 27(4), 633-638.

- Beconi, M., et al. (2011). Pharmacokinetics of memantine in rats and mice. PLoS Currents.

- NEUROFIT. (n.d.). Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs.

- Danysz, W., & Parsons, C. G. (2003). Pharmacodynamics of Memantine: An Update. Neuropharmacology, 45(6), 705-717.

- Wenk, G. L., et al. (2006). Low doses of memantine disrupt memory in adult rats. Neurobiology of Aging, 27(4), 633-638.

- Pilli, N. R., et al. (2014). Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma: Application to Pharmacokinetic Studies in Rats. Journal of Pharmaceutical Analysis, 4(5), 347-354.

- Victorino, D. B., et al. (2017). Pharmacokinetic Properties of Memantine after a Single Intraperitoneal Administration and Multiple Oral Doses in Euploid Mice and in the Ts65Dn Mouse Model of Down's Syndrome. Basic & Clinical Pharmacology & Toxicology, 121(4), 303-311.

- PubChem. (n.d.). Memantine.

- Hassan, M. G., et al. (2012). Determination of Memantine in Rat Plasma by HPLC-Fluorescence Method and its Application to Study of the Pharmacokinetic Interaction Between Memantine and Methazolamide. Biomedical Chromatography, 26(2), 214-219.

- Wenk, G. L., et al. (2006). Low Doses of Memantine Disrupt Memory in Adult Rats. Journal of Neuroscience, 26(15), 4061-4066.

- Hassan, M. G., et al. (2012). Determination of memantine in rat plasma by HPLC-fluorescence method and its application to study of the pharmacokinetic interaction between memantine and methazolamide. Biomedical Chromatography, 26(2), 214-219.

- Astikainen, P., et al. (2010). Dose-related Effects of Memantine on a Mismatch Negativity-Like Response in Anesthetized Rats. Neuroscience, 167(4), 1175-1182.

- Li, W., et al. (2011). High-performance liquid chromatographic determination of this compound in rat plasma using sensitive fluorometric derivatization. Journal of Separation Science, 34(5), 553-558.

- Al-Ghraiybah, N. F., et al. (2019). Effects of Memantine in a Mouse Model of Postoperative Cognitive Dysfunction. Brain Sciences, 9(3), 57.

- Kim, H., et al. (2016). Pharmacokinetics of Memantine after a Single and Multiple Dose of Oral and Patch Administration in Rats. Basic & Clinical Pharmacology & Toxicology, 118(3), 224-230.

- Saab, B. J., & Roder, J. C. (2011). Acute Pharmacokinetics of Memantine in the Mouse. Pharmacology, 88(5-6), 284-287.

- El-Mallakh, R. S., et al. (2011). Memantine reduces mania-like symptoms in animal models. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 35(6), 1519-1522.

- Wesierska, M., & S_ims_a, P. (2019). A therapeutic dose of memantine improves the performance of rats in an active place avoidance task under the continuous dissociation of distal room and proximal arena cues. Neurobiology of Learning and Memory, 162, 59-66.

- Sekar, S., et al. (2017). Subchronic memantine induced concurrent functional disconnectivity and altered ultra-structural tissue integrity in the rodent brain: Revealed by multimodal MRI. Scientific Reports, 7(1), 1-13.

Sources

- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Pharmacokinetics of memantine in rats and mice | Semantic Scholar [semanticscholar.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A therapeutic dose of memantine improves the performance of rats in an active place avoidance task under the continuous dissociation of distal room and proximal arena cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Low doses of memantine disrupt memory in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. Dose-related effects of memantine on a mismatch negativity-like response in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Memantine in AAV-AD Rat: A Model of Late-Onset Alzheimer's Disease Predementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Pharmacokinetics of Memantine after a Single and Multiple Dose of Oral and Patch Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Distribution of memantine in brain, liver, and blood of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. archives.ijper.org [archives.ijper.org]

- 24. High-performance liquid chromatographic determination of this compound in rat plasma using sensitive fluorometric derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Unveiling the Molecular Blueprint: A Structural Analysis of the Memantine Hydrochloride Binding Site

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Memantine hydrochloride, a cornerstone in the management of moderate-to-severe Alzheimer's disease, exerts its therapeutic effect through a nuanced interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This guide offers a comprehensive exploration of the structural underpinnings of memantine's binding site within the NMDA receptor channel pore. By synthesizing cutting-edge cryo-electron microscopy (cryo-EM) data, site-directed mutagenesis studies, and computational modeling, we will dissect the key molecular interactions that govern memantine's unique pharmacological profile as a low-affinity, uncompetitive open-channel blocker.[2][4][5] This document is intended to serve as a technical resource for researchers and drug development professionals, providing not only a detailed anatomical description of the binding site but also the experimental and computational workflows employed in its elucidation.

Introduction: The Clinical Significance of Memantine and the NMDA Receptor

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its activity is mediated by several receptors, including the NMDA receptor.[3][6] These receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[7] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.[2][3]

Memantine's neuroprotective effects stem from its ability to selectively block the NMDA receptor channel when it is excessively open, without interfering with normal synaptic transmission.[2][3][5] This voltage-dependent, uncompetitive antagonism is key to its clinical tolerability compared to other NMDA receptor antagonists.[1][5] Understanding the precise structural basis of this interaction is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.

Architecture of the NMDA Receptor: The Stage for Memantine's Action

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[8] This modular assembly gives rise to a central ion channel pore that spans the neuronal membrane. The receptor architecture can be broadly divided into three distinct domains:

-

Amino-Terminal Domain (ATD): Located extracellularly, this domain is involved in receptor assembly and allosteric modulation.

-

Ligand-Binding Domain (LBD): Also extracellular, this domain binds glutamate (on GluN2 subunits) and a co-agonist, typically glycine or D-serine (on GluN1 subunits), which is a prerequisite for channel opening.

-

Transmembrane Domain (TMD): This domain forms the ion channel pore and is the site of action for memantine and other channel blockers.[4]

The ion channel itself is lined by transmembrane helices from all four subunits, creating a complex and dynamic environment that governs ion permeation and drug binding.

High-Resolution View of the Memantine Binding Site: Insights from Cryo-EM

Recent advancements in single-particle cryo-electron microscopy have provided an unprecedented view of the memantine binding site within the NMDA receptor. The cryo-EM structure of the agonist-memantine-bound GluN1a-2B NMDA receptor, resolved to a local resolution of 3.25 Å around the binding site, has been particularly illuminating.[4]

This structural data reveals a single, well-defined pose for memantine within the central vestibule of the ion channel.[4] The adamantane cage of the molecule is oriented in a pseudo-tetrahedral density, establishing a series of critical interactions with pore-lining residues.[4]

Key Molecular Interactions

The binding of memantine is stabilized by a combination of hydrophobic interactions and a crucial hydrogen bond.

-

Hydrophobic Interactions: The bulky, lipophilic adamantane cage of memantine is nestled within a hydrophobic pocket formed by residues from both the GluN1 and GluN2B subunits. These interactions are critical for the affinity and stability of the drug-receptor complex.[4] LIGPLOT analysis of the cryo-EM structure highlights these extensive hydrophobic contacts.[4]

-

Hydrogen Bonding: A key hydrogen bond is formed between the primary amine group of memantine and the side chain of an asparagine residue (N616) on the GluN1 subunit.[4][7] This interaction acts as a critical anchor point for the drug within the channel.

The following diagram, generated using Graphviz, illustrates the key components of the memantine binding site within the NMDA receptor ion channel.

Corroborating Evidence: Mutagenesis and Computational Studies

Site-directed mutagenesis studies have been instrumental in validating the structural observations from cryo-EM. By systematically substituting key residues in the binding pocket, researchers have been able to probe their contribution to memantine's affinity and blocking efficacy.

For instance, mutations at the N616 position in the GluN1 subunit have been shown to significantly impact memantine's inhibitory concentration (IC50), confirming the critical role of the hydrogen bond interaction.[7] Furthermore, studies have identified hydrophobic binding pockets for the two methyl groups on memantine, formed by alanine residues A645 on GluN1 and A644 on GluN2B.[7][9]

Table 1: Key Residues in the Memantine Binding Site and their Interactions

| Subunit | Residue | Interaction Type | Consequence of Mutation |

| GluN1 | Asn616 | Hydrogen Bond | Significantly alters memantine IC50 |

| GluN1 | Ala645 | Hydrophobic | Contributes to binding of the methyl groups |

| GluN2B | Ala644 | Hydrophobic | Contributes to binding of the methyl groups |

Molecular dynamics (MD) simulations have provided further insights into the dynamic nature of the memantine-receptor interaction.[4] These simulations, initiated from the cryo-EM pose, have helped to refine our understanding of the stability of different binding poses and the energetic contributions of individual residues.[4]

Experimental and Computational Workflows for Structural Analysis

The elucidation of the memantine binding site is a multi-faceted process that integrates several advanced techniques. The following provides a high-level overview of the key experimental and computational workflows.

Cryo-Electron Microscopy Workflow

Sources

- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. youtube.com [youtube.com]

- 7. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Modulatory Role of Memantine Hydrochloride in Synaptic Plasticity: A Technical Guide for Researchers

Abstract

Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental cellular mechanism underpinning learning and memory. The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of both long-term potentiation (LTP) and long-term depression (LTD), the primary molecular models of synaptic strengthening and weakening, respectively. Memantine hydrochloride, an uncompetitive NMDAR antagonist, presents a unique pharmacological profile that allows it to modulate synaptic plasticity in a state-dependent manner. This technical guide provides an in-depth exploration of memantine's mechanism of action and its nuanced role in regulating synaptic plasticity. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical knowledge and practical, field-proven experimental protocols to investigate the effects of memantine on synaptic function.

Introduction: The Double-Edged Sword of NMDA Receptor Activation

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its actions are mediated by several receptor subtypes, including the ionotropic NMDA receptors.[1] NMDARs are unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) binding, as well as the relief of a voltage-dependent magnesium (Mg²⁺) block, to allow for calcium (Ca²⁺) influx.[2] This elegant gating mechanism positions the NMDAR as a coincidence detector, linking presynaptic glutamate release with postsynaptic depolarization.

The subsequent rise in intracellular Ca²⁺ concentration is the primary trigger for the induction of both LTP and LTD.[3][4] High-frequency synaptic activity leads to a large and rapid influx of Ca²⁺, activating calcium/calmodulin-dependent protein kinase II (CaMKII) and other downstream signaling cascades that result in the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, thereby potentiating the synapse (LTP).[3][4] Conversely, prolonged, low-level Ca²⁺ influx, often resulting from low-frequency stimulation, preferentially activates protein phosphatases, leading to the removal of AMPA receptors and a weakening of the synapse (LTD).[3]

However, excessive or tonic activation of NMDARs, particularly those located outside of the synapse (extrasynaptic NMDARs), can lead to excitotoxicity—a pathological process implicated in numerous neurodegenerative diseases, including Alzheimer's disease.[5][6] This excitotoxic Ca²⁺ overload disrupts cellular homeostasis and can trigger apoptotic cell death. Therefore, therapeutic modulation of NMDAR activity must strike a delicate balance: inhibiting pathological overactivation while preserving the physiological signaling necessary for synaptic plasticity and cognitive function.[7]

Memantine's Unique Mechanism of Action: A State-Dependent Blockade

Memantine is a moderate-affinity, uncompetitive NMDAR antagonist with strong voltage-dependency and fast kinetics.[7][8] This combination of properties is crucial to its therapeutic efficacy and tolerability.

-

Uncompetitive Antagonism: Memantine only binds within the NMDAR channel when it is open, meaning it requires prior activation by glutamate and postsynaptic depolarization.[9][10] This "use-dependent" blockade ensures that it preferentially targets overactive channels.

-

Moderate Affinity and Fast Kinetics: Unlike high-affinity antagonists like MK-801, which become trapped in the channel and block both physiological and pathological activity, memantine's moderate affinity allows it to rapidly dissociate from the channel upon repolarization.[8][11] This allows for the physiological, transient activation of synaptic NMDARs to proceed relatively unimpeded.[11]

-

Voltage Dependency: The blocking and unblocking of the NMDAR channel by memantine are strongly influenced by the membrane potential.[12][13] During depolarization, the positively charged memantine molecule is more readily expelled from the channel, further contributing to the preservation of normal synaptic transmission.[13]

This unique profile allows memantine to act as a filter for "synaptic noise"—the tonic, low-level activation of extrasynaptic NMDARs that can impair synaptic plasticity—while permitting the phasic, high-amplitude signals that drive learning and memory.[14][15]

The Dichotomous Effects of Memantine on Synaptic Plasticity

Memantine's impact on synaptic plasticity is not a simple case of inhibition but rather a nuanced modulation that depends on the baseline level of synaptic activity and the specific brain region.

Restoration of Long-Term Potentiation (LTP)

Under conditions of excessive glutamate receptor stimulation, which can be modeled in vitro by reducing the extracellular Mg²⁺ concentration, the induction of LTP is often impaired.[16] This is thought to be due to the elevated "synaptic noise" that masks the specific signals required for LTP induction.[15] Memantine, at therapeutically relevant concentrations (1-10 µM), has been shown to restore the ability to induce LTP in such models.[16] It achieves this by dampening the tonic NMDAR activation, thereby improving the signal-to-noise ratio and allowing the LTP-inducing stimulus to effectively trigger the necessary downstream signaling.[14][16] Interestingly, some studies have even reported an enhancement of LTP by memantine in vivo, suggesting a complex interplay with network activity.[17][18]

Induction of Long-Term Depression (LTD)

In contrast to its effects on LTP under excitotoxic conditions, memantine has been observed to induce LTD in certain neuronal populations, such as striatal spiny projection neurons.[19][20] This effect appears to be concentration-dependent and, intriguingly, may not be directly mediated by NMDAR blockade in all cases.[19] One study suggests that in the striatum, memantine-induced LTD is instead dependent on the activation of dopamine D2 receptors.[19] This highlights the importance of considering the broader neurochemical context when evaluating memantine's effects on synaptic plasticity.

Experimental Investigation of Memantine's Role in Synaptic Plasticity

To rigorously assess the impact of memantine on synaptic plasticity, a combination of electrophysiological and molecular biology techniques is required. The following section provides detailed, step-by-step protocols for key experiments.

Electrophysiological Assessment of Synaptic Plasticity in Acute Hippocampal Slices

The acute hippocampal slice preparation is a cornerstone for studying synaptic plasticity in vitro, as it preserves the intricate circuitry of the hippocampus.[21] Field excitatory postsynaptic potential (fEPSP) recordings are a robust method for measuring synaptic strength in a population of neurons.[7]

-

Preparation of Solutions:

-

Sucrose-based Dissection Buffer (ice-cold and carbogenated with 95% O₂/5% CO₂): In mM: 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂.

-

Artificial Cerebrospinal Fluid (aCSF) (carbogenated with 95% O₂/5% CO₂): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgSO₄, 2.5 CaCl₂.[11]

-

-

Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., mouse or rat) with an approved anesthetic (e.g., isoflurane) and confirm deep anesthesia by the absence of a pedal withdrawal reflex. Perform transcardial perfusion with ice-cold, carbogenated sucrose buffer. Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold sucrose buffer.

-

Hippocampal Dissection and Slicing: Isolate the hippocampi from the brain. Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome or tissue chopper in the ice-cold sucrose buffer.[16]

-

Slice Recovery: Transfer the slices to an interface or submerged recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour before commencing recordings.[7] This recovery period is critical for the slices to regain metabolic and electrophysiological stability.[19]

-

Electrode Placement: Transfer a single slice to the recording chamber, which is continuously perfused with carbogenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[12]

-

Baseline Recording: Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds at an intensity that evokes an fEPSP of 40-50% of the maximal response. Record a stable baseline for at least 20-30 minutes.[12]

-

Application of Memantine: To test the effects of memantine, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) for a pre-incubation period of at least 20 minutes before inducing plasticity.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[17] A theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz) is also highly effective.[7][22]

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz.[12]

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD. The slope of the fEPSP is the most common and reliable measure of synaptic strength.

Data Presentation: Summarizing Electrophysiology Results

| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of baseline) | fEPSP Slope 60 min post-LFS (% of baseline) |

| Control (aCSF) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Memantine (1 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Memantine (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control (e.g., AP5 for NMDAR block) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Molecular Analysis of Signaling Pathways

To elucidate the molecular mechanisms by which memantine modulates synaptic plasticity, it is essential to examine its effects on key downstream signaling molecules like CaMKII and the extracellular signal-regulated kinase (ERK). Western blotting is a powerful technique for quantifying changes in the phosphorylation state (and thus activation) of these kinases.

-

Tissue/Cell Lysate Preparation: Following an electrophysiology experiment or after treating neuronal cultures with memantine and/or plasticity-inducing stimuli, rapidly harvest the tissue (e.g., hippocampal slices) or cells and homogenize in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal loading of samples.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-